molecular formula C10H10BrF2IO B14056284 1-(3-Bromopropyl)-2-(difluoromethoxy)-4-iodobenzene

1-(3-Bromopropyl)-2-(difluoromethoxy)-4-iodobenzene

Cat. No.: B14056284
M. Wt: 390.99 g/mol
InChI Key: UAENXFQYDURESZ-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-2-(difluoromethoxy)-4-iodobenzene is an organic compound with a complex structure, characterized by the presence of bromine, fluorine, iodine, and methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-2-(difluoromethoxy)-4-iodobenzene typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-2-(difluoromethoxy)-4-iodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

1-(3-Bromopropyl)-2-(difluoromethoxy)-4-iodobenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-2-(difluoromethoxy)-4-iodobenzene exerts its effects involves interactions with specific molecular targets. The bromine and iodine atoms can form halogen bonds with other molecules, influencing their reactivity and stability. The difluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall behavior in chemical and biological systems .

Comparison with Similar Compounds

Uniqueness: 1-(3-Bromopropyl)-2-(difluoromethoxy)-4-iodobenzene stands out due to the presence of both iodine and difluoromethoxy groups, which confer unique reactivity and interaction profiles. These features make it particularly valuable in specialized applications where such properties are desired .

Properties

Molecular Formula

C10H10BrF2IO

Molecular Weight

390.99 g/mol

IUPAC Name

1-(3-bromopropyl)-2-(difluoromethoxy)-4-iodobenzene

InChI

InChI=1S/C10H10BrF2IO/c11-5-1-2-7-3-4-8(14)6-9(7)15-10(12)13/h3-4,6,10H,1-2,5H2

InChI Key

UAENXFQYDURESZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)OC(F)F)CCCBr

Origin of Product

United States

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